molecular formula C17H12FN3O7 B14559218 1-Fluoro-5-methoxynaphthalene;1,3,5-trinitrobenzene CAS No. 61735-57-7

1-Fluoro-5-methoxynaphthalene;1,3,5-trinitrobenzene

Cat. No.: B14559218
CAS No.: 61735-57-7
M. Wt: 389.29 g/mol
InChI Key: MURDUVDPUJSSRW-UHFFFAOYSA-N
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Description

1-Fluoro-5-methoxynaphthalene: and 1,3,5-trinitrobenzene are two distinct chemical compounds with unique properties and applications. 1-Fluoro-5-methoxynaphthalene is an organofluorine compound derived from naphthalene, characterized by the presence of a fluorine atom and a methoxy group on the naphthalene ring. On the other hand, 1,3,5-trinitrobenzene is a highly nitrated benzene derivative known for its explosive properties and applications in various industries.

Preparation Methods

1-Fluoro-5-methoxynaphthalene: : 1-Fluoro-5-methoxynaphthalene can be synthesized through various methods. One common approach involves the reaction of 1-methoxynaphthalene with a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, yielding the desired product. Another method involves the diazotization of 1-naphthylamine followed by fluorination using fluoroboric acid or its salts .

1,3,5-Trinitrobenzene: : 1,3,5-Trinitrobenzene is typically prepared by the nitration of m-dinitrobenzene or by heating 2,4,6-trinitrobenzoic acid with water, alcohol, or dilute sodium carbonate . The nitration process involves the use of a mixture of nitric acid and sulfuric acid to introduce nitro groups onto the benzene ring.

Chemical Reactions Analysis

1-Fluoro-5-methoxynaphthalene: : 1-Fluoro-5-methoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can convert the compound into different derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

1,3,5-Trinitrobenzene: : 1,3,5-Trinitrobenzene is known for its reactivity due to the presence of multiple nitro groups:

    Reduction Reactions: It can be reduced to form 1,3,5-triaminobenzene, a precursor to phloroglucinol.

    Charge-Transfer Complexes: It forms charge-transfer complexes with electron-rich arenes.

    Oxidation: It acts as a strong oxidizing agent and can react violently with reducing agents.

Scientific Research Applications

1-Fluoro-5-methoxynaphthalene: : This compound is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: It has been used in the synthesis of serotonin and norepinephrine uptake inhibitors.

    Material Science: It is used in the development of organic electronic materials and fluorescence probes.

1,3,5-Trinitrobenzene: : 1,3,5-Trinitrobenzene has several applications in scientific research:

    Explosives: It is used as a high explosive compound in commercial mining and military applications.

    Chemical Synthesis: It acts as a mediating agent in the synthesis of other explosive compounds.

    Analytical Chemistry: It is used as a standard for analyzing the toxic effects of explosives in environmental studies.

Mechanism of Action

1-Fluoro-5-methoxynaphthalene: : The mechanism of action of 1-Fluoro-5-methoxynaphthalene involves its interaction with various molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

1,3,5-Trinitrobenzene: : 1,3,5-Trinitrobenzene exerts its effects primarily through its strong oxidizing properties. It can undergo redox reactions, leading to the formation of reactive intermediates that can cause cellular damage. Its explosive nature is due to the rapid release of energy upon decomposition .

Comparison with Similar Compounds

1-Fluoro-5-methoxynaphthalene: : Similar compounds include other fluorinated naphthalene derivatives such as 1-fluoronaphthalene and 1-methoxynaphthalene. The presence of both fluorine and methoxy groups in 1-Fluoro-5-methoxynaphthalene makes it unique in terms of its reactivity and applications.

1,3,5-Trinitrobenzene: : Similar compounds include other nitrated benzene derivatives such as 1,2,3-trinitrobenzene and trinitrotoluene (TNT). 1,3,5-Trinitrobenzene is more explosive than TNT but is more expensive to produce .

Properties

CAS No.

61735-57-7

Molecular Formula

C17H12FN3O7

Molecular Weight

389.29 g/mol

IUPAC Name

1-fluoro-5-methoxynaphthalene;1,3,5-trinitrobenzene

InChI

InChI=1S/C11H9FO.C6H3N3O6/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-7H,1H3;1-3H

InChI Key

MURDUVDPUJSSRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC=C2F.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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